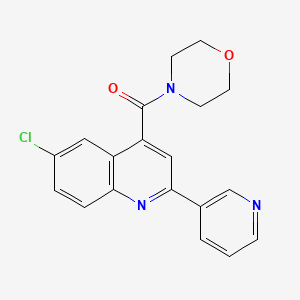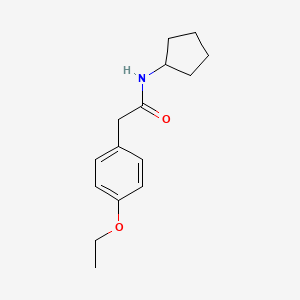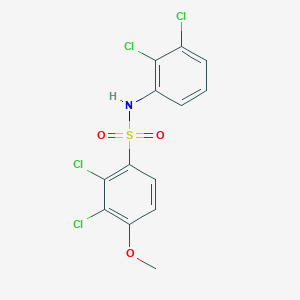![molecular formula C12H9ClN8O3S B4622574 2-(5-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]thio}-3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B4622574.png)
2-(5-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]thio}-3-nitro-1H-1,2,4-triazol-1-yl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of related triazole compounds involves multiple steps, typically starting from basic organic or aromatic precursors. The processes might include reactions like cyclization, substitution, and condensation. These steps are meticulously designed to ensure the introduction of specific functional groups at designated positions on the compound's framework (Xue et al., 2008).
Molecular Structure Analysis
The molecular structure of similar triazole compounds is characterized by X-ray crystallography, revealing precise bond angles, bond lengths, and dihedral angles. These structural details provide insight into the molecule's three-dimensional conformation and intermolecular interactions, such as hydrogen bonding and π-π interactions (Saravanan et al., 2016).
Chemical Reactions and Properties
Triazole compounds undergo various chemical reactions, depending on their functional groups. These can include nucleophilic substitution reactions, condensation reactions, and the formation of hydrogen bonds. The presence of multiple nitrogen atoms makes triazoles reactive towards electrophiles and susceptible to coordination with metals (Salian et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as melting point, solubility, and crystal structure, are determined by their molecular framework and functional groups. Crystallography studies provide detailed information on the lattice structure and molecular packing, contributing to the understanding of the compound's stability and solubility (Jansukra et al., 2021).
Chemical Properties Analysis
The chemical properties of triazole compounds include their reactivity, stability, and interaction with other molecules. These properties are influenced by the electron distribution within the molecule and the presence of functional groups such as acetamides and chlorophenyl rings. Studies often explore how these compounds interact with biological targets or other chemical agents, providing a basis for their potential applications and reactivity patterns (Wang et al., 2010).
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of related triazole compounds involves multi-step reactions, starting from substituted acetophenones, triazoles, and phenyl isothiocyanate, leading to compounds with significant antifungal and plant growth-regulating activities. The structural determination, such as through single-crystal X-ray diffraction analysis, reveals intermolecular interactions that stabilize the crystal structure, highlighting the importance of such compounds in material science and molecular engineering (Liu et al., 2005).
Biological Activities
Compounds within this chemical family have been studied for their inhibitory potential against various enzymes, demonstrating moderate to good activities. This suggests potential applications in designing enzyme inhibitors that could be relevant in therapeutic contexts, such as in the treatment of neurodegenerative diseases or cancer (Riaz et al., 2020).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor properties of related triazole compounds have been explored, showing that these compounds can act against a range of bacterial and fungal pathogens, as well as demonstrating selectivity towards certain cancer cell lines. This opens avenues for further research into the development of new antimicrobial and anticancer agents (Bekircan et al., 2015).
Chemical Properties and Interactions
The study of the chemical properties, such as intramolecular interactions within similar compounds, contributes to a deeper understanding of their stability and reactivity. This knowledge is crucial for the rational design of molecules with desired properties for specific applications, including drug development and material science (Belskaya et al., 2011).
properties
IUPAC Name |
2-[5-[[5-(2-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-3-nitro-1,2,4-triazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN8O3S/c13-7-4-2-1-3-6(7)9-15-11(18-17-9)25-12-16-10(21(23)24)19-20(12)5-8(14)22/h1-4H,5H2,(H2,14,22)(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPDGTQTPHDMHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2)SC3=NC(=NN3CC(=O)N)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-nitro-1H-1,2,4-triazol-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methylene]-4-chloro-1H-pyrazole-3-carbohydrazide](/img/structure/B4622499.png)

![1-(4-{4-[(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4622524.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4622525.png)
![4-ethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4622533.png)

![methyl 2-[(2-iodobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4622546.png)


![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenylacetate](/img/structure/B4622554.png)

![1-[(4-methylbenzyl)sulfonyl]piperidine](/img/structure/B4622570.png)
![2-[hydroxy(diphenyl)acetyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4622583.png)
![2-{4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-cyclopropyl-6-(trifluoromethyl)pyrimidine](/img/structure/B4622591.png)